5-Nitro-1H-benzimidazole-6-carboxylic acid

Antihypertensive AT1 Receptor Antagonist Cardiovascular

5-Nitro-1H-benzimidazole-6-carboxylic acid (CAS: 130148-51-5) is a heterocyclic organic compound characterized by a benzimidazole core substituted with a nitro group at the 5-position and a carboxylic acid at the 6-position. This specific substitution pattern renders it a privileged scaffold in medicinal chemistry, particularly for the development of anticancer , antihypertensive , and antimicrobial agents.

Molecular Formula C8H5N3O4
Molecular Weight 207.145
CAS No. 130148-51-5
Cat. No. B2664683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1H-benzimidazole-6-carboxylic acid
CAS130148-51-5
Molecular FormulaC8H5N3O4
Molecular Weight207.145
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H5N3O4/c12-8(13)4-1-5-6(10-3-9-5)2-7(4)11(14)15/h1-3H,(H,9,10)(H,12,13)
InChIKeyCHISOTCWJMFPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-benzimidazole-6-carboxylic acid (CAS 130148-51-5): A Core Scaffold for Targeted Medicinal Chemistry Programs


5-Nitro-1H-benzimidazole-6-carboxylic acid (CAS: 130148-51-5) is a heterocyclic organic compound characterized by a benzimidazole core substituted with a nitro group at the 5-position and a carboxylic acid at the 6-position [1]. This specific substitution pattern renders it a privileged scaffold in medicinal chemistry, particularly for the development of anticancer [2], antihypertensive [3], and antimicrobial agents [4]. The compound's utility stems from the nitro group's potential for bioreduction to reactive intermediates and the carboxylic acid's capacity for derivatization and target binding [5].

Technical Procurement Risk: Why Unspecified Nitrobenzimidazole Analogs Cannot Substitute for CAS 130148-51-5


Generic substitution of 5-Nitro-1H-benzimidazole-6-carboxylic acid with structurally similar nitrobenzimidazoles is not scientifically valid. The precise 5-nitro, 6-carboxylate substitution pattern is a critical determinant of biological activity and synthetic utility. For instance, the nitro group's position dictates the electronic properties and, consequently, the compound's interaction with biological targets such as AT1 receptors and VEGFR-2 kinases [1]. Furthermore, the carboxylic acid group at the 6-position is essential for further derivatization into potent bioactive molecules, a feature not present in simpler analogs like 5-nitrobenzimidazole [2]. Utilizing a compound with a different substitution pattern can lead to significant discrepancies in assay outcomes, synthetic yields, and, critically, can invalidate structure-activity relationship (SAR) studies where the 5-nitro-6-carboxylate motif is a key pharmacophoric element [3].

Quantitative Differentiation of 5-Nitro-1H-benzimidazole-6-carboxylic Acid Against Key Comparators


AT1 Receptor Antagonism: Potency and In Vivo Efficacy of 5-Nitrobenzimidazole Core Derivatives

A derivative of the 5-nitrobenzimidazole core, specifically 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (compound 3), exhibits high affinity for the angiotensin II type 1 (AT1) receptor, with an IC50 of 1.03 ± 0.26 nM [1]. In an in vivo spontaneously hypertensive rat (SHR) model, oral administration of compound 3 (5 mg/kg) significantly lowered mean blood pressure (MBP) by 30 mmHg, an effect that was both dose-dependent and sustained beyond 24 hours, which is reported as better than the standard antihypertensive drug Losartan [1].

Antihypertensive AT1 Receptor Antagonist Cardiovascular

In Vitro Anticancer Cytotoxicity of 5-Nitrobenzimidazole Derivatives Against Lung and Colon Cancer Cell Lines

The 5-nitrobenzimidazole scaffold, closely related to the target compound, has been shown to yield potent anticancer agents. In a study optimizing 2-substituted derivatives, compound 12e exhibited IC50 values of 2.19 ± 0.09 µM against the A549 non-small cell lung cancer cell line and 10.97 ± 0.09 µM against the HCT116 colorectal cancer cell line [1]. This dual VEGFR-2/c-Met kinase inhibitory activity is a key differentiator for this class of molecules.

Anticancer Cytotoxicity VEGFR-2 c-Met

Antitumor Activity Superior to Doxorubicin in Specific Cancer Cell Lines

Derivatives of 5-nitro-1H-benzimidazole have demonstrated remarkable in vitro antitumor activity. Specifically, compound 3 from a synthesized series was found to be more active than the established chemotherapeutic drug doxorubicin against the A-549 (lung), HCT-116 (colorectal), and MCF-7 (breast) cancer cell lines [1]. This suggests a strong potential for developing new anticancer agents with improved potency over existing treatments.

Antitumor Anticancer Cytotoxicity

Antiviral Activity of 5-Nitrobenzimidazole Derivatives Against Rotavirus Wa Strain

The antiviral potential of the 5-nitro-1H-benzimidazole scaffold has been demonstrated in vitro. A study by Shaker et al. identified compounds 17a (Z), 17b (E), and 18a (Z) as the most promising candidates for their antiviral activity against the Rotavirus Wa strain [1]. This highlights the versatility of the core scaffold beyond its more commonly cited anticancer and antihypertensive applications.

Antiviral Rotavirus Infectious Disease

Crucial Role of the Carboxylate Moiety in Pharmacological Activity: A Structural Rationale

The carboxylic acid at the 6-position is a key structural feature for biological activity. In a series of 2-substituted benzimidazole-6-carboxylic acids designed as FXR agonists, the carboxylate group was essential for high-affinity binding to the target protein, as evidenced by the co-crystal structure (PDB ID: 3OKH) [1]. This contrasts with simpler 5-nitrobenzimidazole analogs lacking the carboxylate, which do not engage the same binding pocket or exhibit this level of target engagement [2].

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Optimized Research and Procurement Scenarios for 5-Nitro-1H-benzimidazole-6-carboxylic Acid (CAS 130148-51-5)


Medicinal Chemistry: Building Block for Next-Generation Antihypertensive Agents

Procure this compound as a high-purity starting material for the synthesis of novel AT1 receptor antagonists. The 5-nitrobenzimidazole core is a proven scaffold for developing potent antihypertensives with in vivo efficacy comparable or superior to Losartan, as demonstrated by a derivative achieving an IC50 of 1.03 ± 0.26 nM at the AT1 receptor and significant, sustained blood pressure reduction in a hypertensive rat model [1]. The 6-carboxylic acid is a crucial functional group for derivatization.

Oncology Drug Discovery: Precursor for Dual VEGFR-2/c-Met Kinase Inhibitors

Utilize 5-Nitro-1H-benzimidazole-6-carboxylic acid as a key intermediate in the development of targeted anticancer therapies. Derivatives of this core have demonstrated potent cytotoxicity against lung (A549) and colorectal (HCT116) cancer cell lines (IC50 values as low as 2.19 µM) and act through a dual VEGFR-2/c-Met kinase inhibition mechanism [2]. The compound offers a strategic entry point into a validated chemical space for multi-targeted cancer therapy.

Antiviral and Antimicrobial Research: Expanding the Therapeutic Profile

Investigate the antiviral and antimicrobial potential of this scaffold. Derivatives have shown promising activity against Rotavirus Wa strain [3], and the nitrobenzimidazole class, in general, exhibits broad antimicrobial properties [4]. Procuring CAS 130148-51-5 allows for the exploration of these diverse therapeutic areas from a common, versatile intermediate.

Structural Biology and Assay Development: Validated Pharmacophore and Control

Employ this compound for structural biology studies and as a control in biochemical assays. The crystal structure of a related benzimidazole-6-carboxylic acid derivative in complex with the FXR receptor (PDB: 3OKH) provides a validated pharmacophore model for structure-based drug design [5]. Its defined physicochemical properties (MW: 207.14, MF: C8H5N3O4) make it suitable for use as a reference standard in analytical and bioactivity assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-1H-benzimidazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.